

Application Notes and Protocols for CD80- Targeting Agents in Animal Studies

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Compound of Interest		
Compound Name:	CD80-IN-3	
Cat. No.:	B3052932	Get Quote

Disclaimer: Information regarding a specific molecule designated "CD80-IN-3" is not available in the public domain as of the last update. The following application notes and protocols are based on the publicly available data for ALPN-202 (davoceticept), an engineered CD80 variant fusion protein, and are intended to serve as a representative example for researchers interested in targeting the CD80 pathway in preclinical animal models. Researchers should critically evaluate and adapt these protocols for their specific molecule of interest.

Introduction

CD80 (also known as B7-1) is a critical costimulatory molecule expressed on antigen-presenting cells (APCs) that plays a pivotal role in T-cell activation and tolerance.[1][2] Its interaction with CD28 on T cells provides a crucial second signal for T-cell activation, while its binding to CTLA-4 and PD-L1 can deliver inhibitory signals.[1][2] Therapeutic agents targeting the CD80 pathway, such as the engineered CD80 variant fusion protein ALPN-202, are being investigated for their potential to enhance anti-tumor immunity by blocking inhibitory signals and providing conditional CD28 costimulation.[3] These notes provide an overview of recommended dosages and protocols for in vivo animal studies based on ALPN-202.

Quantitative Data Summary

The following tables summarize the reported dosages and study designs for ALPN-202 in various murine tumor models.

Table 1: Recommended Dosage and Administration of ALPN-202 in Mice



Animal Model	Cell Line	Administrat ion Route	Dosage (µ g/dose)	Dosing Schedule	Reference
C57BL/6NJ	B16- F10/hPD-L1	Intraperitonea I (IP)	100	Days 6, 8, and 11 post- tumor implantation	[3]
NOD-scid IL2Rgamman ull (NSG)	SCC152/hPD -L1	Intraperitonea I (IP)	100	Every 3 days for 4 doses (Q3Dx4)	[3]
NOD-scid IL2Rgamman ull (NSG)	SCC152/hPD -L1	Intraperitonea I (IP)	100	Every 7 days for 3 doses (Q7Dx3)	[3]

Table 2: Animal Models and Cell Lines Used in ALPN-202 Studies

Animal Strain	Tumor Model	Cell Line(s)	Key Features	Reference
C57BL/6NJ	Syngeneic Melanoma	B16-F10 engineered to express human PD-L1 (hPD-L1)	Immunocompete nt model to assess anti- tumor immunity	[3]
NOD-scid IL2Rgammanull (NSG)	Humanized Xenograft	scc152 engineered to express hPD-L1, co-implanted with human T cells	Immunodeficient model to evaluate human T-cell responses	[3]

Experimental Protocols Murine Syngeneic Tumor Model Protocol

This protocol is adapted from studies using ALPN-202 in the B16-F10 melanoma model.[3]

a. Cell Culture:



- Culture B16-F10/hPD-L1 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics).
- Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
- b. Tumor Implantation:
- On Day 0, subcutaneously implant 0.5 x 106 B16-F10/hPD-L1 cells in 100 μ L of sterile PBS or Matrigel into the right flank of female C57BL/6NJ mice.
- c. Animal Randomization and Treatment:
- On Day 6 or 7, when tumors are palpable, measure tumor volumes.
- Randomize mice into treatment groups (e.g., vehicle control, ALPN-202, anti-PD-1, combination therapy).
- Administer ALPN-202 at 100 μ g/dose via intraperitoneal (IP) injection on days 6, 8, and 11.
- d. Monitoring and Endpoints:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 Calculate tumor volume using the formula: (Length x Width2) / 2.
- Monitor animal body weight and overall health.
- For ex vivo analysis, euthanize a subset of mice at a predetermined time point to collect tumors and spleens for flow cytometry or RNA-Seq analysis.

Humanized Mouse Xenograft Model Protocol

This protocol is based on the SCC152 xenograft model used to evaluate ALPN-202 with human T cells.[3]

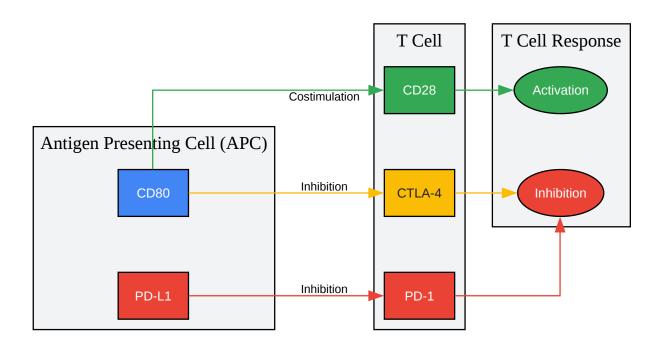
- a. Cell Culture:
- Culture SCC152/hPD-L1 cells as described above.
- Isolate and prepare human T cells (e.g., E6 TCR+ T cells) for injection.



- b. Tumor Implantation and Humanization:
- On Day 0, subcutaneously implant 4 x 106 SCC152/hPD-L1 cells in Matrigel into the right flank of female NSG mice.
- On Day 15, when tumors are established, inject 5 x 106 human T cells per mouse via retroorbital injection.
- c. Treatment:
- · On Day 16, begin treatment administration.
- Administer ALPN-202 at 100 μ g/dose via IP injection. Dosing schedules can be varied (e.g., Q3Dx4 or Q7Dx3).
- d. Monitoring and Endpoints:
- Monitor tumor growth, body weight, and animal health as described in the syngeneic model protocol.
- Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study for analysis.

Visualizations Signaling Pathway of CD80 Interactions



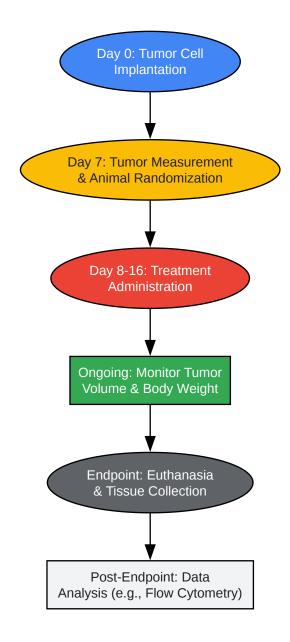


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Caption: CD80 interactions with T-cell surface receptors leading to either activation or inhibition.

Experimental Workflow for In Vivo Efficacy Study





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Caption: General experimental workflow for a murine tumor model efficacy study.

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